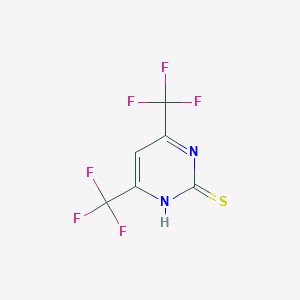

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione

Description

Properties

IUPAC Name |

4,6-bis(trifluoromethyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2S/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBRVCYOZLTRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573661 | |

| Record name | 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402520-53-0 | |

| Record name | 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Substituted pyrimidinethione derivatives.

Scientific Research Applications

Antimicrobial Activity

1.1 Overview of Antimicrobial Properties

Pyrimidine derivatives, including 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinethione, have shown significant antimicrobial properties. Studies indicate that modifications in the pyrimidine structure can lead to enhanced activity against various bacterial strains and fungi.

1.2 Case Studies

- Antibacterial Activity : Research has demonstrated that certain pyrimidine-thiones exhibit effective antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, Pasha et al. synthesized 4,6-disubstituted pyrimidine-thiones and evaluated their in vitro antibacterial activities, noting moderate effectiveness against Bacillus subtilis and Pseudomonas aeruginosa .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. In various studies, pyrimidine derivatives have shown promising results against fungi like Candida albicans, suggesting potential applications in treating fungal infections .

Antitumor Activity

2.1 Mechanisms of Action

The antitumor properties of this compound are attributed to its ability to interfere with cellular processes in cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration.

2.2 Research Findings

- Cell Line Studies : In vitro studies have indicated that some pyrimidine derivatives can inhibit the growth of cancer cell lines such as HeLa cells. The presence of specific substituents on the pyrimidine ring has been linked to increased cytotoxicity .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the 4 and 6 positions significantly influence antitumor activity, with certain substitutions leading to enhanced efficacy .

Synthetic Utility

3.1 Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for developing new chemical entities with diverse biological activities.

3.2 Applications in Drug Development

- Drug Design : Its unique structure allows for the design of new drugs targeting various diseases. The trifluoromethyl group is particularly beneficial in enhancing metabolic stability and bioavailability .

- Chemical Libraries : The compound is utilized in creating chemical libraries for high-throughput screening in drug discovery programs aimed at finding new therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione involves its interaction with molecular targets through its trifluoromethyl groups and thione functionality. These interactions can modulate enzyme activity, protein binding, and other biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Substituent Effects on Electronic and Physical Properties

Key Observations :

Key Observations :

- Substituent Impact on Activity : Electron-donating groups (e.g., methoxy in 4S) enhance ABCB1 inhibition, while electron-withdrawing groups (e.g., CF₃) may alter target binding or metabolic pathways .

Biological Activity

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione is a sulfur-containing heterocyclic compound notable for its unique trifluoromethyl groups at the 4 and 6 positions of the pyrimidine ring. This structural configuration significantly influences its chemical properties, reactivity, and biological activity. The compound has garnered interest in medicinal chemistry and agrochemicals due to its potential applications in drug development and biological interactions.

The presence of trifluoromethyl groups enhances the lipophilicity of the compound, which can facilitate interactions with biological macromolecules. This property is crucial for its potential pharmacological applications, as it may influence the binding affinity to various biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrimidine derivatives, including those structurally related to this compound. For instance:

- Trifluoromethyl Pyrimidinones : A series of trifluoromethyl pyrimidinones were evaluated for their antibacterial activity against Mycobacterium tuberculosis, showing significant bactericidal effects with minimal cytotoxicity against eukaryotic cells .

- Comparative Analysis : In a comparative study, compounds similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The most active derivatives showed MIC values in the low micromolar range .

Cytotoxicity Studies

Cytotoxicity is a critical aspect when evaluating new compounds for therapeutic use. In studies involving structurally similar compounds, some exhibited low selectivity towards cancer cell lines, indicating a need for further optimization to enhance therapeutic indices .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets within microbial cells or cancerous tissues. The trifluoromethyl groups may enhance its ability to penetrate lipid membranes, affecting enzyme activities or receptor interactions.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione?

- Methodology :

- Single-crystal X-ray diffraction is critical for resolving the compound’s 3D structure. Use a low-temperature setup (e.g., 173 K) to minimize thermal motion artifacts, with mean C–C bond precision ≤0.005 Å and R-factors <0.06 for high reliability .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm substituent positions and trifluoromethyl group interactions. For ¹⁹F NMR, chemical shifts typically appear between -60 to -80 ppm due to electron-withdrawing effects.

- Mass spectrometry (EI/ESI) verifies molecular weight and fragmentation patterns, particularly for detecting sulfur-containing intermediates.

Q. How can researchers design an initial synthetic route for this compound?

- Methodology :

- Start with pyrimidine precursors functionalized with trifluoromethyl groups. Use nucleophilic substitution at the 2-position with thiourea derivatives under inert conditions (e.g., N₂ atmosphere) to introduce the thione group .

- Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) to balance reaction rate and byproduct formation. Monitor intermediates via TLC or HPLC with UV detection at 254 nm.

- Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What are common impurities or byproducts in its synthesis, and how are they addressed?

- Methodology :

- Oxidation byproducts (e.g., disulfides or sulfoxides) may form due to thione reactivity. Use reducing agents like ascorbic acid or perform reactions under strictly anhydrous conditions .

- Trifluoromethyl group hydrolysis can occur under acidic/basic conditions. Maintain neutral pH (6.5–7.5) using ammonium acetate buffers during workup .

- Characterize impurities via HPLC-MS with a C18 column (acetonitrile/water mobile phase) and compare retention times against synthetic standards.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

- Methodology :

- Employ density functional theory (DFT) to model transition states and intermediates. Focus on key steps like thiourea substitution or trifluoromethyl group stabilization .

- Use reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways and predict regioselectivity. Pair with experimental validation using microreactors to test predicted conditions .

- Machine learning (e.g., neural networks) can analyze historical reaction data to recommend solvent/catalyst combinations that maximize yield .

Q. How should researchers resolve contradictions in experimental data (e.g., varying yields under similar conditions)?

- Methodology :

- Apply factorial design of experiments (DoE) to isolate variables (e.g., temperature, solvent ratio, catalyst loading). Use a 2^k factorial matrix to quantify interactions between factors .

- Perform statistical significance testing (ANOVA or t-tests) on replicate runs. For example, if yield discrepancies persist at 120°C vs. 100°C, evaluate activation energy via Arrhenius plots .

- Cross-validate with in situ spectroscopy (Raman or IR) to detect unaccounted intermediates or side reactions influencing reproducibility .

Q. What strategies enhance the compound’s stability in catalytic or biomedical applications?

- Methodology :

- Co-crystallization with stabilizing agents (e.g., cyclodextrins) can shield the thione group from oxidation. Characterize stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

- DFT-based molecular dynamics simulations predict degradation pathways under physiological conditions. For example, simulate hydrolysis kinetics at different pH levels to identify protective functional groups .

- Experimental validation: Use LC-MS stability assays in simulated biological fluids (e.g., PBS buffer, pH 7.4) to quantify degradation products .

Q. How can multi-scale modeling improve reactor design for large-scale synthesis?

- Methodology :

- Combine microkinetic models (e.g., mean-field approximations) with CFD simulations in COMSOL Multiphysics to optimize heat/mass transfer in batch or flow reactors .

- Use sensitivity analysis to identify rate-limiting steps (e.g., mixing efficiency or catalyst deactivation). For exothermic reactions, model temperature gradients to prevent hotspots .

- Validate with pilot-scale experiments , integrating real-time process analytics (PAT) for feedback control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.